molecular formula C9H8F2O3 B6618304 4-(difluoromethyl)-2-methoxybenzoic acid CAS No. 1785584-23-7

4-(difluoromethyl)-2-methoxybenzoic acid

Cat. No. B6618304
CAS RN: 1785584-23-7
M. Wt: 202.15 g/mol
InChI Key: XMSRWGIDHNJIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-methoxybenzoic acid (DFMBA) is a type of organic compound belonging to the family of carboxylic acids. It is a white crystalline solid with a molecular weight of 238.19 g/mol and a melting point of 176-178°C. It is a versatile chemical used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. DFMBA is an important intermediate for the production of various active pharmaceutical ingredients (APIs) and has been used as a building block for the synthesis of many pharmaceuticals.

Scientific Research Applications

4-(difluoromethyl)-2-methoxybenzoic acid is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. It is an important intermediate for the production of various active pharmaceutical ingredients (APIs) and has been used as a building block for the synthesis of many pharmaceuticals.
4-(difluoromethyl)-2-methoxybenzoic acid has also been used in the synthesis of compounds with potential anti-inflammatory, antifungal, and antiviral activity. It has also been used in the synthesis of compounds with potential anti-cancer activity. In addition, 4-(difluoromethyl)-2-methoxybenzoic acid has been used in the synthesis of compounds with potential anti-bacterial activity.

Mechanism Of Action

4-(difluoromethyl)-2-methoxybenzoic acid is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammation-causing prostaglandins. It is thought to inhibit the enzyme by blocking the active site of the enzyme, thus preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
4-(difluoromethyl)-2-methoxybenzoic acid has been found to have anti-inflammatory, antifungal, and antiviral activity. It has also been found to have anti-cancer activity. In addition, 4-(difluoromethyl)-2-methoxybenzoic acid has been found to have anti-bacterial activity.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-(difluoromethyl)-2-methoxybenzoic acid in lab experiments is that it is easy to synthesize and is relatively inexpensive. It is also a versatile chemical that can be used in a variety of scientific research applications.
The main limitation of using 4-(difluoromethyl)-2-methoxybenzoic acid in lab experiments is that it is highly toxic and should be handled with caution. It should also be stored in a cool, dry place away from light and heat.

Future Directions

There are a number of potential future directions for the use of 4-(difluoromethyl)-2-methoxybenzoic acid in scientific research. These include further exploration of its anti-inflammatory, antifungal, antiviral, and anti-cancer activities, as well as its potential use in the synthesis of new drugs and therapeutics. In addition, further research could be conducted on the mechanism of action of 4-(difluoromethyl)-2-methoxybenzoic acid and its potential side effects. Finally, further research could be conducted on the safety of 4-(difluoromethyl)-2-methoxybenzoic acid and its potential use in clinical settings.

Synthesis Methods

4-(difluoromethyl)-2-methoxybenzoic acid can be synthesized in two different ways: by direct fluorination of 2-methoxybenzoic acid and by the reaction of 4-fluorobenzaldehyde and 2-methoxybenzyl alcohol.
In the direct fluorination method, 2-methoxybenzoic acid is reacted with a mixture of sulfur hexafluoride and chlorine gas at a temperature of 120-140°C. This reaction yields 4-(difluoromethyl)-2-methoxybenzoic acid as a white solid.
In the second method, 4-fluorobenzaldehyde is reacted with 2-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide, at a temperature of 80-90°C. This reaction yields 4-(difluoromethyl)-2-methoxybenzoic acid as a white solid.

properties

IUPAC Name

4-(difluoromethyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSRWGIDHNJIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-2-methoxybenzoic acid

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